molecular formula C12H10O5 B044132 Phloroglucide CAS No. 491-45-2

Phloroglucide

Cat. No. B044132
CAS RN: 491-45-2
M. Wt: 234.2 g/mol
InChI Key: KICYRZIVKKYRFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phloroglucinol derivatives, including phlorotannins and acylphloroglucinols, are synthesized through various biochemical pathways in nature. In brown seaweed, phlorotannins are synthesized from phloroglucinol units, showcasing complex polymeric chains connected via C-C and/or C-O-C linkages. The synthesis of these compounds in nature underscores their ecological roles and potential applications in human health and industry (Shrestha, Zhang, & Smid, 2021).

Molecular Structure Analysis

The molecular structure of phloroglucinol and its derivatives plays a crucial role in their biological activities. Computational studies have been pivotal in understanding the conformational preferences and molecular properties of these compounds. Insights into factors stabilizing their conformers, notably intramolecular hydrogen bonding, have been critical in determining their functional applications and potential as lead compounds in drug development (Mammino, 2019).

Chemical Reactions and Properties

Phloroglucinol and its derivatives exhibit a range of chemical reactions, primarily due to their phenolic nature, which contributes to their antioxidant properties. These compounds can undergo various chemical modifications, leading to a wide array of derivatives with enhanced biological activities. For instance, the modification of phloroglucinol with methylviologen has led to derivatives with pronounced antioxidant activity, indicating their potential as antioxidant additives in various applications (Alexanyan et al., 2019).

Scientific Research Applications

  • Plant Tissue Culture : Phloroglucinol is known to enhance shoot formation, somatic embryogenesis, and rooting in plant tissue culture studies. It shows potential for application across a wide range of plant species (Teixeira da Silva, Dobránszki, & Ross, 2013).

  • Synthesis of Aromatic Compounds : It assists in synthesizing polyfunctional aromatic ring systems, including phloroglucide analogs. These are useful for creating functional groups that are difficult to access through other methods (Khalafi‐Nezhad, Rad, & Hakimelahi, 2003).

  • Mass Spectrometry Studies : Derivatives from African Dryopteris species are used in mass spectrometry to study the loss of propene, which is produced by McLafferty rearrangement (Lounasmaa, Widén, & Reichstein, 1973).

  • Quantification in Cereal Chemistry : The phloroglucinol colorimetric method is used for quantifying wheat arabinoxylans, which are important for processing, quality, and nutrition (Kiszonas, Courtin, & Morris, 2012).

  • Herbicide Application : Phloroglucide acts as a herbicide by inhibiting the biosynthesis of aromatic amino acids (Casida & Durkin, 2017).

  • Imaging Technology : In diazonium thermosensitive systems, it is used as a black developing coupler to obtain black-like dye images (Sato, 1985).

  • Cancer Research : Phloroglucinol induces apoptosis in colon cancer cells, showing potential as an anticancer agent (Kang, Kim, & Nam, 2014).

  • Environmental and Aquaculture Applications : Phlorotannin affects the survival and growth of organisms, indicating its potential as a pesticide, herbicide, and algaecide (Harwanto et al., 2022).

  • Antimicrobial Applications : It serves as an active agent in antiseptics and disinfectants, showing broad-spectrum antimicrobial activity (Mcdonnell & Russell, 1999).

  • Antibacterial and Antifungal Activities : Phloroglucide derivatives demonstrate notable activities against various species of microorganisms, including Staphylococcus aureus, Candida albicans, and Pseudomonas aeruginosa (Bargebid & Khabnadideh, 2020; Hwu et al., 1997).

Safety And Hazards

Phloroglucinol may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Future studies should aim to clarify the tendency of ortho- or para-substitutions, which are not meta-substitutions such as phlorotannins .

properties

IUPAC Name

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYRZIVKKYRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197682
Record name (1,1'-Biphenyl)-2,3',4,5',6-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phloroglucide

CAS RN

491-45-2
Record name Phloroglucide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 491-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-2,3',4,5',6-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLOROGLUCIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4GNW4D2BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
696
Citations
JR Hwu, AA Moshfegh, SC Tsay, CC Lin… - Journal of medicinal …, 1997 - ACS Publications
Two series of new phloroglucide derivatives were synthesized that possessed antibacterial activities. The first series includes cephalosporin 3‘-phloroglucide esters 19 and 20, which …
Number of citations: 29 pubs.acs.org
A Khalafi‐Nezhad, MNS Rad… - Helvetica chimica …, 2003 - Wiley Online Library
An efficient and rapid synthesis of phloroglucide analogs under microwave irradiation is described. The solid‐phase condensation reaction of the 4‐halo‐2,6‐bis(hydroxymethyl)…
Number of citations: 37 onlinelibrary.wiley.com
AA Moshfegh, E Beladi, L Radnia… - Helvetica Chimica …, 1982 - Wiley Online Library
… Cyclo-derivatives of Phloroglucide Analogues … In the previous papers [4] [5] we described the synthesis of halogenated derivatives of phloroglucide analogues as well as of …
Number of citations: 39 onlinelibrary.wiley.com
R Fareghi-Alamdari, A Khalafi-Nezhad, N Zekri - Synthesis, 2014 - thieme-connect.com
Tungstosilicic acid was found to be an efficient catalyst for the synthesis of trisphenols using the reaction of 2,6-bis(hydroxymethyl)phenols with phenols in an aqueous medium. The …
Number of citations: 7 www.thieme-connect.com
R Bargebid, S Khabnadideh - 2020 - nopr.niscpr.res.in
Owing to the wide applications and significance of phloroglucide analogues in organic synthesis, pharmacology and industry, there is considerable interest in the synthesis of these …
Number of citations: 1 nopr.niscpr.res.in
AA Moshfegh, B Mazandarani, A Nahid… - Helvetica Chimica …, 1982 - Wiley Online Library
… Previously [2] [2a], we described the synthesis of homo-halogenated derivatives of phloroglucide analogues possessing activity against a number of pathogenic …
Number of citations: 46 onlinelibrary.wiley.com
R Bargebid, A Khalafi-Nezhad… - Anti-Infective …, 2020 - ingentaconnect.com
Background: Polyhydroxy aromatic compounds are one of the most important classes of phenolic compounds with different biological activities. Some important and biologically active …
Number of citations: 4 www.ingentaconnect.com
E Anderson, JA Crowder - Journal of the American Chemical …, 1930 - ACS Publications
… of phloroglucide is deducted from the total weight of phloroglucide, the remainder is the phloroglucide … Since methyl furfural phloroglucide is soluble in alcohol, the percentage of Z-rham…
Number of citations: 24 pubs.acs.org
RC Hockett, A Guttag, ME Smith - Journal of the American …, 1943 - ACS Publications
… where a is the weight of phloroglucide, C is a different constant for each aldopentose, and 0.0052 represents the weight of furfural phloroglucide which dissolves in 400 cc. of the solvent …
Number of citations: 8 pubs.acs.org
T Abe, K Matsuzaki, A Hatano, H Sobue - Bulletin of the Chemical …, 1953 - journal.csj.jp
… of the undried phloroglucide with alcohol remarkably removes the influence of hexosan on pentosan determination but it is not complete. As the solubility of the furfural-phloroglucide …
Number of citations: 6 www.journal.csj.jp

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